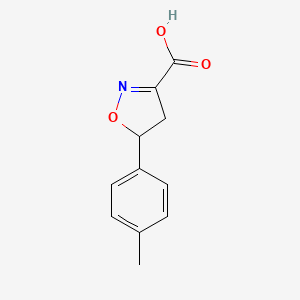

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene to yield the isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the isoxazole ring into a more saturated form.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated isoxazole derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- 5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- 5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule compared to other similar compounds .

Actividad Biológica

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure and a para-methylphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3, with a molecular weight of 205.21 g/mol. The oxazole ring contributes to its chemical reactivity, allowing for various nucleophilic substitutions and condensation reactions. The presence of the carboxylic acid group enhances its solubility in polar solvents, which is crucial for biological interactions .

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

1. Antimicrobial Activity:

- Compounds with oxazole structures have been shown to possess antibacterial and antifungal properties. The structural features of this compound may facilitate interactions with biological membranes and enzymes, leading to microbial inhibition .

2. Anti-inflammatory Effects:

- This compound may inhibit specific cytokines involved in inflammatory responses, potentially modulating T-cell activity. Studies suggest that it could serve as an anti-inflammatory agent by targeting cyclooxygenase enzymes (COX-1 and COX-2) .

3. Immunomodulatory Properties:

- Research indicates that derivatives of this compound can influence immune responses, suggesting a role in the development of therapies for autoimmune diseases or conditions characterized by excessive inflammation .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Interaction: The compound can interact with specific receptors that modulate immune responses and inflammation.

Further studies are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.40 µM. |

| Study B | Showed anti-inflammatory effects in vitro by reducing TNF-alpha levels in activated macrophages. |

| Study C | Investigated immunomodulatory effects revealing potential in T-cell modulation during inflammatory responses. |

These findings suggest that the compound may be beneficial in developing new therapeutic agents targeting infections and inflammatory diseases .

Propiedades

IUPAC Name |

5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLYHAMUXCKCLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.